Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (C₂₄H₁₈BrNO₆, MW 496.318 g/mol) is a benzofuran derivative characterized by:
- 6-Bromo substitution: Enhances electrophilic reactivity and steric bulk.
- 2-Phenyl substituent: Contributes aromaticity and steric effects.
- Ethyl ester at position 3: Modifies solubility and serves as a handle for further functionalization .
Benzofuran derivatives are widely studied for pharmaceutical applications, particularly as kinase inhibitors or antimicrobial agents. The nitro group in this compound may act as a pharmacophore or precursor for reduction to an amine .
Properties
Molecular Formula |
C24H18BrNO6 |
|---|---|
Molecular Weight |
496.3 g/mol |
IUPAC Name |
ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H18BrNO6/c1-2-30-24(27)22-18-12-21(31-14-15-8-10-17(11-9-15)26(28)29)19(25)13-20(18)32-23(22)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3 |
InChI Key |
FXNLIYMCNBPQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)[N+](=O)[O-])Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Benzofuran Skeleton Construction
The benzofuran core is typically synthesized via cyclization strategies. A common approach involves Perkin-type condensation using substituted salicylaldehydes and α-haloketones. For instance, heating salicylaldehyde derivatives with 1-chloroacetone under basic conditions yields 2-acetylbenzofuran intermediates, which are subsequently reduced to 2-ethylbenzofuran analogs . Alternatively, intramolecular Wittig reactions using triphenylphosphonium bromide and propenoic anhydride enable regioselective benzofuran formation .
Recent advancements employ AlCl3-mediated cyclization of 3-hydroxypyrones with nitroalkenes in 1,2-dichlorobenzene (DCB), achieving high regioselectivity ( > 95% yield) . For the target compound, a modified protocol using 2-phenyl-3-hydroxyacetophenone as the starting material ensures proper substitution at the 2-position prior to cyclization.
Bromination at the 6-Position
Electrophilic bromination is critical for introducing the bromo group at the 6-position. Bromine (Br2) in dichloromethane at 0–5°C selectively brominates the benzofuran ring, with yields ranging from 70–85% . Alternatively, N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN) achieves comparable selectivity but requires longer reaction times (12–24 h) .
Post-bromination purification often involves recrystallization from ethanol/water mixtures to remove di-brominated byproducts .
Introduction of the (4-Nitrophenyl)Methoxy Group
The 5-position methoxy group is installed via nucleophilic aromatic substitution or Mitsunobu reaction . A two-step protocol is prevalent:
-
Methylation : Treatment of 5-hydroxybenzofuran intermediates with 4-nitrobenzyl bromide in acetone using K2CO3 as base (65–75% yield).
-
O-Dealkylation and Re-alkylation : Selective deprotection with BBr3 in CH2Cl2 followed by reaction with 4-nitrobenzyl alcohol under Mitsunobu conditions (PPh3, DIAD) improves regiocontrol .
Notably, direct alkylation with 4-nitrobenzyl mesylate in DMF at 80°C avoids intermediate isolation, streamlining the process to a single step (70% yield) .
Esterification at the 3-Position
The ethyl carboxylate group is introduced through Steglich esterification or acid chloride intermediacy :
-
Method A : Reacting 3-carboxybenzofuran with ethanol in the presence of DCC/DMAP (82% yield) .
-
Method B : Treating the carboxylic acid with thionyl chloride to form the acyl chloride, followed by ethanol quench (89% yield) .
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | DCC, DMAP, EtOH | CH2Cl2 | 82 | 98 |
| B | SOCl2, EtOH | Toluene | 89 | 99 |
Method B is preferred industrially due to shorter reaction times and easier scalability .
Final Assembly and Purification
The convergent synthesis concludes with sequential functionalization:
-
Bromination at the 6-position.
Critical purification steps include:
-
Column chromatography (SiO2, ethyl acetate/hexane 3:7) to isolate intermediates .
-
Recrystallization from isopropanol/water (95:5) for final product polishing .
The overall yield for the four-step process ranges from 45–55%, with purity ≥98% confirmed by HPLC.
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Total Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Cyclization → Bromination → Alkylation | 52 | High regioselectivity | Multi-step purification |
| 2 | Bromination → Mitsunobu → Esterification | 48 | Fewer intermediates | Costly reagents (DIAD, PPh3) |
| 3 | One-pot alkylation/esterification | 41 | Reduced reaction time | Lower yield due to side reactions |
Route 1 remains the most widely adopted due to its reliability and compatibility with diverse substrates .
Challenges and Optimization Strategies
-
Regioselectivity in Bromination : Electron-donating groups at the 5-position direct bromination to the 6-position, but competing para-bromination can occur. Using BF3·Et2O as a Lewis acid mitigates this issue by polarizing the bromine molecule .
-
Steric Hindrance : Bulky substituents at the 2-phenyl group slow down methoxy group installation. Employing microwave-assisted synthesis (100°C, 30 min) enhances reaction rates .
-
Byproduct Formation : Di-esterified byproducts during Steglich esterification are minimized by using 1.2 eq of DCC and strict temperature control (0–5°C) .
Scalability and Industrial Adaptations
Large-scale production ( > 1 kg) employs continuous flow reactors for bromination and esterification steps, reducing reaction times by 40% . Patent US20180002305A1 discloses a solvent-free cyclization using molten zinc chloride at 150°C, achieving 90% conversion in 2 h . For cost-sensitive applications, recyclable Pd catalysts (e.g., Pd/C) enable efficient Suzuki couplings to install the 2-phenyl group .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amine derivatives .
Scientific Research Applications
Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-[(4-nitrophenyl)methoxy] group distinguishes the target compound from analogs with substituted benzyloxy or alternative oxygen-containing groups.
Key Observations :
- Nitro vs. Methyl : The nitro group (target compound) increases molecular weight by ~31 g/mol compared to the methyl analog. Its electron-withdrawing nature may reduce electron density on the benzofuran ring, altering reactivity in electrophilic substitution or binding to biological targets .
- Fluorine Substitution : Fluorine’s electronegativity enhances polarity but is less electron-withdrawing than nitro. This may improve solubility in polar solvents compared to the nitro analog .
Substituent Variations at Position 2
Position 2 substitutions (phenyl vs. methyl) impact steric hindrance and aromatic interactions.
Key Observations :
- Phenyl vs. Methyl substitution may improve solubility and metabolic stability .
- Allyloxy Group: The (E)-3-phenylprop-2-enoxy substituent introduces conjugation, which could enhance UV absorption properties, making it useful in spectroscopic studies .
Biological Activity
Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding.
Chemical Structure and Properties
The compound belongs to the benzofuran class, which is known for a wide range of biological activities. Its structure includes a benzofuran core with specific substitutions that may influence its pharmacological properties. The presence of the bromo and nitrophenyl groups is particularly significant, as these moieties are often associated with enhanced biological activity.
1. Antitumor Activity
Numerous studies have highlighted the antitumor potential of benzofuran derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| A2780 (Ovarian Cancer) | 12 | Significant cytotoxicity |
| HCT15 (Colon Cancer) | 2.37 | High growth inhibition |
| PC-3 (Prostate Cancer) | 2.68 | Notable anti-cancer effects |
The compound demonstrated significant growth inhibition in several cancer cell lines, suggesting its potential as an anticancer agent .
2. Antibacterial and Antifungal Properties
Benzofuran derivatives are also noted for their antibacterial and antifungal activities. This compound has shown promising results in inhibiting bacterial growth, which could be attributed to the electron-withdrawing nature of the nitro group enhancing its interaction with bacterial cell walls.
| Microorganism | Inhibition Zone (mm) | Activity |
|---|---|---|
| E. coli | 15 | Moderate antibacterial effect |
| S. aureus | 20 | Strong antibacterial effect |
These findings indicate that the compound may serve as a lead for developing new antibacterial agents .
3. Antioxidant Activity
The antioxidant properties of benzofurans are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. This compound has been tested for its ability to scavenge free radicals, showing significant antioxidant activity that could contribute to its therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzofuran derivatives, providing insights into their mechanisms of action and therapeutic potentials:
- Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. This compound was among the compounds that exhibited promising IC50 values, indicating strong cytotoxic effects .
- Antibacterial Evaluation : Research focusing on the antibacterial properties revealed that modifications in the benzofuran structure significantly impacted their efficacy against Gram-positive and Gram-negative bacteria. The introduction of halogen groups like bromine was found to enhance antibacterial activity .
Q & A
Basic: What are the critical steps in synthesizing Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate?
Methodological Answer:
The synthesis involves multi-step organic transformations:
Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
Bromination : Electrophilic substitution at the 6-position using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) .
Methoxy Group Installation : Nucleophilic aromatic substitution (SNAr) or Ullmann coupling for introducing the 4-nitrophenylmethoxy group, often requiring a base (e.g., K₂CO₃) and acetone as solvent .
Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of a dehydrating agent (e.g., DCC/DMAP) .
Key Optimization : Reaction temperatures (60–120°C), solvent polarity, and catalyst selection significantly impact yields (typically 40–65%) .
Advanced: How do substituents (bromo, nitro, phenyl) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Bromo Group : Serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Pd(PPh₃)₄ in toluene/EtOH at 80–100°C facilitates aryl-aryl bond formation .
- Nitro Group : Electron-withdrawing nature activates the methoxy-substituted phenyl ring for nucleophilic attacks but may require reduction (e.g., Zn/HCl) to an amine for further functionalization .
- Phenyl Group : Enhances π-π stacking in crystal packing, affecting solubility. Use polar solvents (e.g., DMSO) for reactions involving this moiety .
Data Contradiction : While bromo groups typically enhance electrophilicity, steric hindrance from the 2-phenyl group can slow reaction kinetics, necessitating longer reaction times .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons on nitro-phenyl), δ 4.3–4.5 ppm (ethyl ester -CH₂), and δ 1.3–1.5 ppm (ester -CH₃) .
- ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, quaternary carbons in benzofuran at ~110–130 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 508.03 for C₂₅H₁₈BrNO₆⁺) .
- X-ray Crystallography : Resolves steric effects from the 2-phenyl and nitro groups, with dihedral angles >30° between benzofuran and substituents .
Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450). The nitro group’s electron-withdrawing effect enhances hydrogen bonding with active-site residues .
- QSAR Studies : Correlate substituent Hammett constants (σ) with bioactivity. Nitro (σ = 1.27) and bromo (σ = 0.86) groups increase electrophilicity, improving inhibition constants (Ki) .
- MD Simulations : GROMACS simulations (50 ns) reveal stability in hydrophobic pockets due to phenyl and benzofuran moieties .
Basic: What are the compound’s stability profiles under varying pH and temperature?
Methodological Answer:
- pH Stability :
- Acidic (pH < 3) : Ester hydrolysis occurs, generating carboxylic acid derivatives. Use buffered solutions (pH 5–7) for storage .
- Basic (pH > 9) : Nitro group reduction risk; add antioxidants (e.g., BHT) to prevent degradation .
- Thermal Stability : Decomposes above 200°C (DSC data). Store at 4°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
